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Compound of Interest

Compound Name: Pyridazine-4-carboxylic Acid

Cat. No.: B130354

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the herbicidal properties of
substituted pyridazine-4-carboxylic acids and their derivatives. This document includes
guantitative data on their efficacy, detailed experimental protocols for their synthesis and

evaluation, and diagrams of their mechanism of action and experimental workflows.

Introduction

Substituted pyridazine derivatives are a class of heterocyclic compounds that have garnered
significant attention in agrochemical research due to their broad spectrum of biological
activities, including herbicidal effects.[1][2] Notably, certain substituted pyridazine-4-
carboxylic acids and their analogs have demonstrated potent herbicidal activity by inhibiting
crucial biochemical pathways in plants, leading to growth inhibition and death of susceptible
weed species.[3][4] The primary mechanism of action for many of these compounds is the
inhibition of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.
[3][4][5] This inhibition leads to the accumulation of phytoene and subsequent photooxidative
damage due to the lack of protective carotenoids, resulting in a characteristic bleaching of the
plant tissues.[5]

Data Presentation

The following tables summarize the quantitative herbicidal activity of selected substituted
pyridazine-4-carboxylic acid derivatives and related compounds.
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Table 1: Pre-emergence Herbicidal Activity of Pyridazine-4-carboxamide Derivatives against
Common Weeds[3][4]

Concentration

Inhibition Rate

Compound ID Structure Target Weed
(ng/imL) (%)
6-chloro-N-(2,4-
difluorophenyl)-3
3 pheny) Echinochloa
Bl ) crus-galli 100 100
(trifluoromethyl)p
T (Barnyard grass)
henoxy)pyridazin
e-4-carboxamide
Portulaca
oleracea
100 100
(Common
purslane)
Echinochloa
Norflurazon (Reference) ] 100 ~80
crus-galli
Portulaca
100 ~90
oleracea
_ _ Echinochloa
Diflufenican (Reference) ] 100 ~70
crus-galli
Portulaca
100 ~100
oleracea

Table 2: Post-emergence Herbicidal Activity of Pyridazine-4-carboxamide Derivatives against
Broadleaf Weeds[3][4]
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Compound ID Structure

Target Weed

Concentration Inhibition Rate

(ng/mL)

(%)

6-chloro-N-(2,4-
difluorophenyl)-3
-(3-
(trifluoromethyl)p

Bl

henoxy)pyridazin
e-4-carboxamide

Broadleaf Weeds

100

100

Norflurazon (Reference)

Broadleaf Weeds

100

Diflufenican (Reference)

Broadleaf Weeds

100

100

Table 3: Herbicidal Activity of a,a,a-trifluoro-m-tolyl Pyridazinone Derivatives|[6]

Compound Activity Type Concentration Observed Effect
5a & 5f Bleaching 10 pg/mL Active

o Active in greenhouse
Selected Compounds Herbicidal 300 g/ha

conditions

Signaling Pathway and Mechanism of Action

Substituted pyridazine-4-carboxylic acid derivatives primarily exert their herbicidal effects by

inhibiting phytoene desaturase (PDS), a critical enzyme in the carotenoid biosynthesis

pathway. This pathway is essential for the production of carotenoids, which protect chlorophyll

from photooxidation.
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Mechanism of action of pyridazine-4-carboxylic acid herbicides.

Experimental Protocols

The following section provides detailed methodologies for the synthesis of key pyridazine-4-
carboxylic acid intermediates and for conducting herbicidal activity assays.

Synthesis Protocols

Protocol 1: Synthesis of 6-Ox0-1,4,5,6-tetrahydropyridazin-3-carboxylic Acid
This protocol describes the synthesis from a-ketoglutaric acid.

Materials:

e 0-ketoglutaric acid

e Hydrazine hydrate

o Water

 Single-mouth bottle

e Stirring apparatus

o Refrigerator

« Filtration apparatus

Procedure:

« In a single-mouth bottle containing 5 mL of water, add 2.2 g of a-ketoglutaric acid.

o While stirring at room temperature, slowly add 9 mL of hydrazine hydrate dropwise over 3-4
minutes. The solution will gradually turn light yellow.

e Continue stirring for 30 minutes.
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e Place the reaction mixture in a refrigerator for 3 hours to facilitate precipitation.
o Collect the white powder precipitate by suction filtration.

e The resulting 6-0x0-1,4,5,6-tetrahydropyridazin-3-carboxylic acid can be used directly in
subsequent reactions.

Protocol 2: Synthesis of 5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic Acid
This protocol details a multi-step synthesis starting from methyl pyruvate.
Materials:

e 5-methoxy-4-methyl-2,5-dioxopent-3-enoic acid

e 50% aqueous hydrazine hydrate (N2Ha)

o Methanol (MeOH)

o Deionized water

e Concentrated Hydrochloric acid (HCI)

e Toluene

o Reaction vessel with stirring

* Ice bath

o Filtration apparatus

» Rotary evaporator

Procedure:

» Dissolve 252 g of 5-methoxy-4-methyl-2,5-dioxopent-3-enoic acid in 2 L of methanol in a
suitable reaction vessel with stirring.
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o Treat the solution dropwise with 180 mL of 50% aqueous hydrazine hydrate. An exothermic
reaction will occur, forming a precipitate.

« Stir the reaction mixture for an additional hour and then cool it in an ice bath to complete
crystallization of the resulting salt.

e Dissolve the obtained salt in 450 mL of deionized water at 70°C.
 Acidify the solution to a pH of approximately 1 with concentrated HCI.

o Cool the resulting suspension in an ice bath to complete the crystallization of 5-methyl-6-
0xo0-1,6-dihydropyridazine-3-carboxylic acid.

o Collect the product by filtration and wash the filter cake with cold deionized water (2 x 100
mL).

e Dry the product under reduced pressure, then suspend it in 200 mL of toluene.
» Remove the toluene in vacuo to yield the final product.

Protocol 3: Synthesis of 6-Chloropyridazine-3-carboxylic Acid

This protocol describes the oxidation of 3-chloro-6-methylpyridazine.
Materials:

o 3-chloro-6-methylpyridazine

 Sulfuric acid

o Oxidizing agent (e.g., potassium permanganate)

e |ce water

o Extraction solvent (e.g., ethyl acetate)

e Drying agent (e.g., anhydrous sodium sulfate)

e Recrystallization solvent (e.g., methanol)
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e Reaction vessel with stirring and temperature control

Procedure:

e In anice bath, add 3-chloro-6-methylpyridazine to sulfuric acid.

o While stirring, add the oxidizing agent.

» Allow the reaction to proceed at a temperature between 20-80°C.

 After the reaction is complete, cool the mixture and dilute it with ice water.
o Extract the product with a suitable solvent.

o Combine the organic extracts, dry over an anhydrous drying agent, and evaporate the
solvent under reduced pressure.

o Recrystallize the residue from a suitable solvent to obtain 6-chloropyridazine-3-carboxylic
acid.

Herbicidal Activity Assays

The following protocols are adapted from methodologies used to evaluate the herbicidal activity
of pyridazine derivatives.[3][4]

Measure Root and
Stem Inhibition

Pre-emergence Assay
(Petri Dish)

Start:
Test Compound
Synthesis

End:
Identify Lead
Compounds

Data Analysis and
IC50 Determination

Post-emergence Assay
(Pot Culture)

Assess Fresh Weight
and Visual Injury
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Experimental workflow for evaluating herbicidal activity.

Protocol 4: Pre-emergence Herbicidal Activity Assay (Petri Dish Method)
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This assay evaluates the effect of the test compounds on seed germination and early growth.
Materials:

o Petri dishes (9 cm diameter)

 Filter paper

e Test compounds

o Acetone (or other suitable solvent)

e Tween-80

« Distilled water

e Seeds of target weed species (e.g., Echinochloa crus-galli, Portulaca oleracea)
e Growth chamber with controlled temperature and light

Procedure:

o Prepare stock solutions of the test compounds in acetone.

e Place a sheet of filter paper in each petri dish.

e Apply 1 mL of the test solution (diluted to the desired concentration with distilled water
containing a small amount of Tween-80) to the filter paper. A solvent-only control should also
be prepared.

» After the solvent has evaporated, place 20-30 seeds of the target weed species on the filter
paper.

e Add 5 mL of distilled water to each petri dish.

o Seal the petri dishes and place them in a growth chamber at 25-28°C with a 12h/12h
light/dark cycle.

o After 7-10 days, measure the root and stem length of the seedlings.
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o Calculate the percent inhibition relative to the solvent control.

Protocol 5: Post-emergence Herbicidal Activity Assay (Pot Culture Method)

This assay assesses the effect of the test compounds on established seedlings.

Materials:

o Pots filled with a suitable soil mix

o Seeds of target weed species

o Test compounds

o Acetone (or other suitable solvent)

e Tween-80

¢ Distilled water

e Spray applicator

o Greenhouse with controlled environmental conditions

Procedure:

e Sow seeds of the target weed species in pots and allow them to grow to the 2-3 leaf stage in
a greenhouse.

e Prepare spray solutions of the test compounds at various concentrations in a solution of
acetone and water containing Tween-80.

o Spray the seedlings uniformly with the test solutions using a spray applicator. A solvent-only
control should also be included.

e Return the treated plants to the greenhouse.

o After 14-21 days, visually assess the herbicidal injury (e.g., bleaching, necrosis, stunting) on
a percentage scale (0% = no effect, 100% = complete death).
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e Measure the fresh weight of the aerial parts of the plants.

e Calculate the percent inhibition of fresh weight relative to the solvent control.

Conclusion

Substituted pyridazine-4-carboxylic acids and their derivatives represent a promising class of
herbicides with a clear mechanism of action targeting the carotenoid biosynthesis pathway. The
provided protocols offer a framework for the synthesis and evaluation of novel compounds
within this class. Further research focusing on structure-activity relationships can lead to the
development of more potent and selective herbicides for effective weed management in various
agricultural and non-agricultural settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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